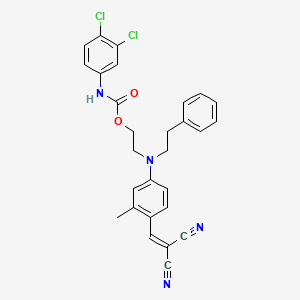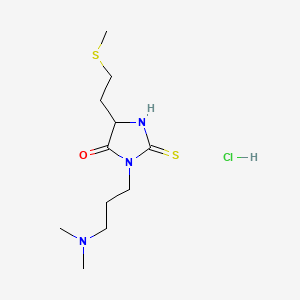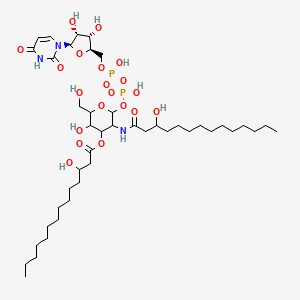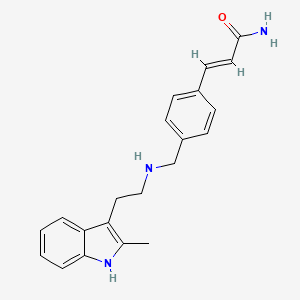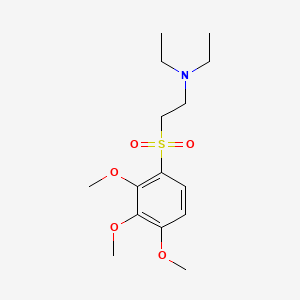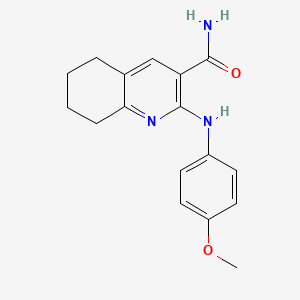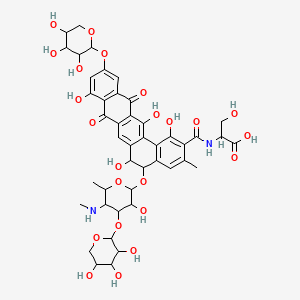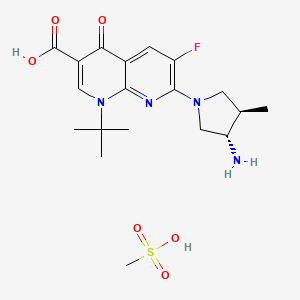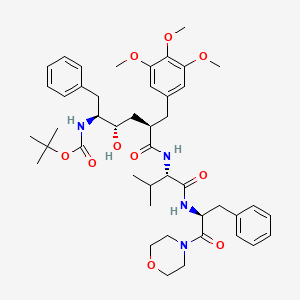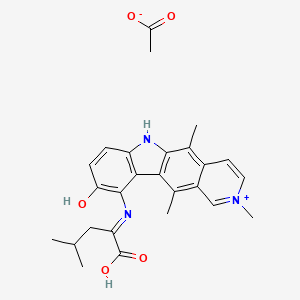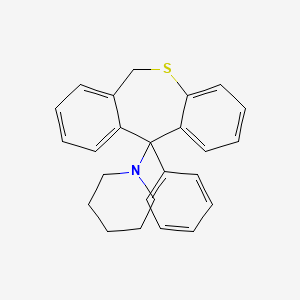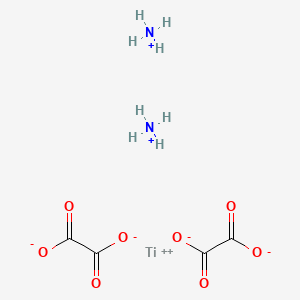
Ammonium titanium oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium titanium oxalate, also known as ammonium titanyl oxalate, is a coordination compound with the chemical formula (NH₄)₂[TiO(C₂O₄)₂]·H₂O. This compound is notable for its applications in various fields, including chemistry, biology, and industry. It is a water-soluble complex that forms colorless or slightly yellow crystals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium titanium oxalate can be synthesized through the reaction of titanium dioxide with oxalic acid in the presence of ammonium hydroxide. The reaction typically involves dissolving titanium dioxide in a mixture of oxalic acid and ammonium hydroxide, followed by crystallization to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of titanium tetrachloride as a precursor. The titanium tetrachloride is reacted with oxalic acid and ammonium hydroxide under controlled conditions to produce the compound. The process is optimized to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium titanium oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation states of titanium.
Substitution: The oxalate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be carried out using different organic ligands in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Titanium dioxide (TiO₂)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium coordination complexes
Applications De Recherche Scientifique
Mécanisme D'action
Ammonium titanium oxalate can be compared with other titanium coordination compounds, such as:
Titanium tetrachloride (TiCl₄): Unlike this compound, titanium tetrachloride is highly reactive and used primarily as a precursor in the synthesis of other titanium compounds.
Titanium dioxide (TiO₂): While titanium dioxide is a common oxidation product of this compound, it is widely used as a pigment and photocatalyst.
Titanium alkoxides: These compounds are used in the preparation of titanium-based materials and have different reactivity and applications compared to this compound.
Uniqueness: this compound is unique due to its water solubility, stability, and ability to form various coordination complexes. These properties make it a versatile compound for research and industrial applications .
Comparaison Avec Des Composés Similaires
- Titanium tetrachloride (TiCl₄)
- Titanium dioxide (TiO₂)
- Titanium alkoxides
Propriétés
Numéro CAS |
10580-02-6 |
|---|---|
Formule moléculaire |
C4H8N2O8Ti |
Poids moléculaire |
259.98 g/mol |
Nom IUPAC |
diazanium;oxalate;titanium(2+) |
InChI |
InChI=1S/2C2H2O4.2H3N.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
Clé InChI |
MRSOZKFBMQILFT-UHFFFAOYSA-L |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



